molecular formula C13H10FNO2 B8168456 Methyl 5-fluoro-2-phenylisonicotinate

Methyl 5-fluoro-2-phenylisonicotinate

Cat. No.: B8168456
M. Wt: 231.22 g/mol
InChI Key: IUVFRVSPGUVUFE-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-phenylisonicotinate is a pyridine derivative with a fluorine atom at position 5, a phenyl group at position 2, and a methyl ester at position 4. This compound belongs to the isonicotinic acid ester family, characterized by their substituted pyridine cores. The fluorine substituent enhances electronegativity and metabolic stability, while the phenyl group introduces steric bulk and lipophilicity. Such structural features are critical in pharmaceuticals and agrochemicals, where fluorine is often employed to optimize bioavailability and binding affinity . The methyl ester moiety at position 4 likely improves solubility compared to its carboxylic acid counterpart, making it a versatile intermediate in synthesis.

Properties

IUPAC Name

methyl 5-fluoro-2-phenylpyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-17-13(16)10-7-12(15-8-11(10)14)9-5-3-2-4-6-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVFRVSPGUVUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-phenylisonicotinate typically involves the fluorination of a suitable precursor, such as 2-phenylisonicotinic acid, followed by esterification. One common method includes the use of Selectfluor® as a fluorinating agent under mild conditions to introduce the fluorine atom at the desired position. The reaction is usually carried out in an organic solvent like acetonitrile, with the presence of a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-fluoro-2-phenylisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-fluoro-2-phenylisonicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-phenylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the phenyl group can facilitate interactions with hydrophobic pockets within the target molecules, leading to increased potency and efficacy .

Comparison with Similar Compounds

Key Findings:

Substituent Effects at Position 2 :

  • The phenyl group in this compound contributes to higher lipophilicity compared to the methoxy analog, which may influence membrane permeability in drug design .
  • The methoxy variant (Methyl 5-fluoro-2-methoxyisonicotinate) is predicted to exhibit better solubility in polar solvents due to its oxygen-containing substituent, a feature critical for formulation in aqueous systems .

Role of Position 5 Fluorine :

  • Both this compound and its methoxy analog retain fluorine at position 5, which enhances electron-withdrawing effects. This could stabilize negative charges in intermediates during synthetic pathways or modulate electronic interactions in biological targets.

Functional Group at Position 4 :

  • The methyl ester in the target compound and its methoxy analog improves solubility compared to the carboxylic acid group in 3-Chloro-5-methylisonicotinic acid. However, the acid form may enable salt formation or covalent bonding in coordination chemistry .

Analytical Methodologies :

  • Techniques such as spectrofluorometry and tensiometry (used for surfactant CMC determination in unrelated studies) highlight the importance of tailored analytical approaches for characterizing substituent-dependent properties like aggregation behavior or fluorescence .

Research Implications and Limitations

For instance:

  • Replacing phenyl with methoxy at position 2 could reduce steric hindrance, facilitating interactions in enzyme-binding pockets.
  • The chloro and methyl groups in 3-Chloro-5-methylisonicotinic acid may render it more reactive in cross-coupling reactions compared to fluorine-containing analogs.

Further studies are needed to validate these hypotheses, particularly through experimental measurements of logP, pKa, and biological activity.

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